2-Anthracenecarboxamide, 1-amino-N-(3-bromo-9,10-dihydro-9,10-dioxo-2-anthracenyl)-9,10-dihydro-9,10-dioxo-

Description

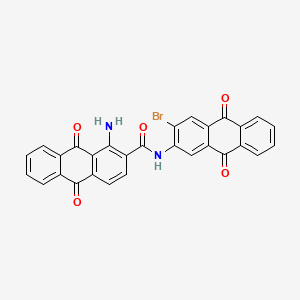

The compound 2-Anthracenecarboxamide, 1-amino-N-(3-bromo-9,10-dihydro-9,10-dioxo-2-anthracenyl)-9,10-dihydro-9,10-dioxo- (CAS: 6336-97-6; NSC-39914) is a substituted anthraquinone derivative with a molecular formula of C₂₉H₁₆N₂O₅ (exact mass: 472.10598 g/mol). Its structure features:

- A 9,10-dioxoanthracene core.

- A 1-amino group at position 1.

- A 3-bromo substituent on the second anthracene ring.

- A carboxamide bridge linking the two anthraquinone moieties.

This compound’s InChIKey (DTMDZZKQEJZHGP-UHFFFAOYSA-N) highlights its unique stereoelectronic properties, which are critical for applications in catalysis or pharmaceuticals. The bromo and amino groups enhance reactivity for further functionalization, such as cross-coupling or coordination with metals .

Properties

CAS No. |

52740-90-6 |

|---|---|

Molecular Formula |

C29H15BrN2O5 |

Molecular Weight |

551.3 g/mol |

IUPAC Name |

1-amino-N-(3-bromo-9,10-dioxoanthracen-2-yl)-9,10-dioxoanthracene-2-carboxamide |

InChI |

InChI=1S/C29H15BrN2O5/c30-21-11-19-20(27(35)14-6-2-1-5-13(14)26(19)34)12-22(21)32-29(37)18-10-9-17-23(24(18)31)28(36)16-8-4-3-7-15(16)25(17)33/h1-12H,31H2,(H,32,37) |

InChI Key |

CNBMPLAEVDUBAN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)C(=O)NC4=C(C=C5C(=C4)C(=O)C6=CC=CC=C6C5=O)Br)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features and substituents of similar anthraquinone derivatives:

Key Observations :

Property Trends :

Q & A

Q. What synthetic methodologies are recommended for preparing this anthracenecarboxamide derivative?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of bromine in bromoanthraquinone precursors. For example, 1-amino-4-bromo-9,10-anthraquinones undergo substitution with amines under controlled pH (7–9) and heating (80–100°C) in polar aprotic solvents like DMF . Alternatively, anthraquinone-carboxylic acid intermediates (e.g., anthraquinone-2-carboxylic acid) can be activated using thionyl chloride to form reactive acyl chlorides, which are then coupled with amines in dichloromethane under reflux .

Q. Which spectroscopic techniques are optimal for structural characterization?

- Methodological Answer :

- LC/MS : Confirms molecular weight (e.g., C₂₉H₁₆N₂O₅ has a theoretical m/z of 472.1) and fragmentation patterns .

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.5–8.5 ppm), carbonyl carbons (δ 180–190 ppm), and amine protons (δ 5–6 ppm, broad) .

- IR Spectroscopy : Identifies carbonyl (1650–1750 cm⁻¹) and amide (1550–1650 cm⁻¹) stretches .

Q. How can solubility challenges be addressed in aqueous experimental systems?

- Methodological Answer : Sodium salts of sulfonated anthraquinone derivatives (e.g., sodium 1-amino-9,10-dioxoanthracene-2-sulfonate) improve water solubility. Co-solvents like DMSO (≤10%) or surfactants (e.g., Tween-20) can stabilize the compound in buffer solutions. Solubility parameters (logP ~4.6) suggest limited hydrophilicity, requiring optimization for biological assays .

Advanced Research Questions

Q. What computational approaches predict the bromine substituent’s reactivity in further functionalization?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effect of bromine, which activates the anthracene core for electrophilic substitution. Fukui indices identify reactive sites, while Molecular Electrostatic Potential (MEP) maps predict regioselectivity in cross-coupling reactions .

Q. How do tautomeric forms of anthraquinone-based carboxamides influence stability under varying pH?

- Methodological Answer : Tautomerism between keto-enol forms is pH-dependent. At acidic pH (≤3), the keto form dominates (pKa ~3.29), while enolization increases at neutral/basic conditions. UV-Vis spectroscopy (λmax shifts from 420 nm to 450 nm) and cyclic voltammetry (redox potential changes) track tautomeric transitions .

Q. What mechanistic insights explain conflicting data on photodegradation rates in polar vs. nonpolar solvents?

- Methodological Answer : Polar solvents (e.g., methanol) stabilize charge-transfer excited states, accelerating degradation via singlet oxygen (¹O₂) generation. In nonpolar solvents (e.g., toluene), slower degradation correlates with reduced intersystem crossing efficiency. HPLC-MS identifies degradation products (e.g., dehalogenated or hydroxylated derivatives) .

Comparative and Mechanistic Questions

Q. How does bromine substitution alter photophysical properties compared to non-halogenated analogs?

- Methodological Answer : Bromine increases spin-orbit coupling, enhancing phosphorescence (λem ~550 nm) and reducing fluorescence quantum yield (ΦF) by 40–60%. Time-resolved spectroscopy reveals longer triplet-state lifetimes (τ ~10 µs vs. 2 µs in non-brominated analogs), relevant for optoelectronic applications .

Q. What strategies resolve contradictions in reported biological activity across cell lines?

- Methodological Answer : Discrepancies arise from cellular uptake variability (e.g., ABC transporter expression). Flow cytometry with fluorescent analogs (e.g., FITC-labeled derivatives) quantifies intracellular accumulation. Co-treatment with efflux inhibitors (e.g., verapamil) normalizes activity trends .

Notes

- Advanced questions emphasize mechanistic and computational rigor, distinguishing them from basic characterization topics.

- Contradictions in data (e.g., photodegradation rates) are addressed through solvent- and technique-specific validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.